

Physical properties of 2-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzonitrile

Cat. No.: B159054

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-methoxybenzonitrile

This guide provides a comprehensive overview of the key physical and chemical properties of **2-Chloro-5-methoxybenzonitrile**, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimize reaction conditions, and develop robust formulations.

Core Molecular and Physical Characteristics

2-Chloro-5-methoxybenzonitrile is a polysubstituted aromatic compound. Its structural features—a chlorinated benzene ring bearing a nitrile and a methoxy group—dictate its physical behavior and chemical reactivity.

Table 1: Fundamental Physical and Chemical Properties of **2-Chloro-5-methoxybenzonitrile**

Property	Value	Source(s)
Chemical Formula	<chem>C8H6ClNO</chem>	[1]
Molar Mass	167.59 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	48 - 52 °C	[1]
Boiling Point	276 - 278 °C	[1]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in ethanol and dichloromethane	[1]
Flash Point	119.1 °C	[1]

From a practical standpoint, the defined melting point range suggests that the compound is typically obtained in a crystalline solid form. Its high boiling point is characteristic of aromatic compounds with similar molecular weights. The insolubility in water and good solubility in common organic solvents like ethanol and dichloromethane are critical parameters for selecting appropriate solvent systems for synthesis, extraction, and purification processes such as recrystallization or chromatography.

Spectroscopic Profile: An Interpretive Outlook

While dedicated, experimentally verified spectra for **2-Chloro-5-methoxybenzonitrile** are not readily available in public repositories, we can predict its characteristic spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the three non-equivalent protons on the benzene ring. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

- ^{13}C NMR: The carbon NMR spectrum will be more complex, with eight distinct signals. The nitrile carbon will appear in the downfield region (around 115-120 ppm). The aromatic carbons will have varied chemical shifts influenced by the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy group. The methoxy carbon will resonate at approximately 55-60 ppm. Spectral data for isomers like 2-methoxybenzonitrile can provide a reference for these expected shifts[2][3].

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands anticipated for **2-Chloro-5-methoxybenzonitrile** include:

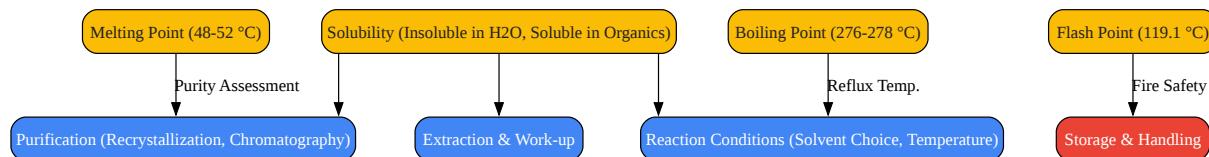
- A sharp, strong absorption band around 2220-2240 cm^{-1} characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.
- C-O stretching vibrations from the methoxy group, typically appearing in the 1250-1000 cm^{-1} region.
- C-Cl stretching vibrations, which are expected in the fingerprint region, generally between 800-600 cm^{-1} .
- Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Computational studies on the vibrational frequencies of the related isomer, 2-Chloro-3-methoxybenzonitrile, support the expected regions for these functional group absorptions[4].

Mass Spectrometry (MS)

In a mass spectrum, **2-Chloro-5-methoxybenzonitrile** would exhibit a molecular ion peak (M^+) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio), showing an M^+ peak and an $\text{M}+2$ peak. Fragmentation patterns would likely involve the loss of the methoxy group, the chloro group, or the cyano group.

Safety and Handling Considerations


From a safety perspective, **2-Chloro-5-methoxybenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[5].

Key safety precautions include:

- Handling in a well-ventilated area, preferably in a fume hood.
- Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents[6].
- The flash point of 119.1 °C indicates that it is not highly flammable but should be kept away from open flames and high temperatures[1].

Interplay of Physical Properties in a Research Context

The physical properties of **2-Chloro-5-methoxybenzonitrile** are not just standalone data points; they are interconnected and have significant implications for its practical application in a laboratory or industrial setting.

[Click to download full resolution via product page](#)

Caption: Interrelation of physical properties and their practical applications.

This diagram illustrates how the fundamental physical properties directly inform critical laboratory and process decisions. For instance, the solubility profile is a key determinant for choosing appropriate solvents for both carrying out a reaction and for the subsequent purification steps like extraction and recrystallization. The melting and boiling points are crucial for setting reaction temperatures and for assessing the purity of the material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-Methoxybenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [nj-finechem.com]
- 2. 2-Methoxybenzonitrile(6609-56-9) ^{13}C NMR spectrum [chemicalbook.com]
- 3. 2-Methoxybenzonitrile(6609-56-9) ^1H NMR spectrum [chemicalbook.com]
- 4. jchps.com [jchps.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Benzonitrile, 2-Chloro-5-Methoxy- | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- To cite this document: BenchChem. [Physical properties of 2-Chloro-5-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159054#physical-properties-of-2-chloro-5-methoxybenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com